molecular formula C12H18Cl2N2O3S B2860332 2,5-dichloro-N-(5-hydroxy-2,2-dimethylpentyl)pyridine-3-sulfonamide CAS No. 2094196-84-4

2,5-dichloro-N-(5-hydroxy-2,2-dimethylpentyl)pyridine-3-sulfonamide

Cat. No. B2860332
CAS RN: 2094196-84-4
M. Wt: 341.25
InChI Key: ZEAYWVAXXNSLSL-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(5-hydroxy-2,2-dimethylpentyl)pyridine-3-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as DIDS and is a sulfonamide derivative of pyridine. The molecular formula of DIDS is C14H20Cl2N2O3S, and its molecular weight is 384.29 g/mol.

Mechanism of Action

The mechanism of action of DIDS involves the inhibition of various ion channels and transporters. DIDS binds to the extracellular domain of the ion channels and transporters, thereby blocking the movement of ions across the cell membrane. This inhibition results in the alteration of membrane potential and ion concentration gradients, leading to changes in cellular function.
Biochemical and Physiological Effects:
DIDS has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of the anion exchanger, which plays a crucial role in acid-base balance regulation. DIDS has also been shown to inhibit the activity of the CFTR chloride channel, which is responsible for the transport of chloride ions across epithelial cells. This inhibition results in the alteration of mucus viscosity and composition, leading to the development of cystic fibrosis.

Advantages and Limitations for Lab Experiments

DIDS has several advantages and limitations for lab experiments. One of the main advantages is its ability to inhibit various ion channels and transporters, making it a useful tool for studying ion transport across cell membranes. However, one of the limitations of DIDS is its non-specific inhibition of ion channels and transporters, which can lead to off-target effects.

Future Directions

There are several future directions for the use of DIDS in scientific research. One potential application is the use of DIDS as a tool for studying the role of ion channels and transporters in various diseases. Another potential application is the development of more specific inhibitors of ion channels and transporters based on the structure of DIDS. Additionally, the use of DIDS in drug discovery and development is an area of active research.

Synthesis Methods

The synthesis of DIDS involves the reaction of 2,5-dichloropyridine-3-sulfonic acid with 5-hydroxy-2,2-dimethylpentylamine in the presence of thionyl chloride. This reaction results in the formation of DIDS as a white crystalline solid. The purity of DIDS can be improved by recrystallization from ethanol or water.

Scientific Research Applications

DIDS has been extensively used in scientific research due to its ability to inhibit various ion channels and transporters. It has been shown to inhibit the activity of the anion exchanger, chloride channels, and voltage-gated potassium channels. DIDS has also been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.

properties

IUPAC Name

2,5-dichloro-N-(5-hydroxy-2,2-dimethylpentyl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18Cl2N2O3S/c1-12(2,4-3-5-17)8-16-20(18,19)10-6-9(13)7-15-11(10)14/h6-7,16-17H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAYWVAXXNSLSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCO)CNS(=O)(=O)C1=C(N=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-(5-hydroxy-2,2-dimethylpentyl)pyridine-3-sulfonamide

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